N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
CAS No. |
476484-25-0 |
|---|---|
Molecular Formula |
C25H21Br2N3O2S2 |
Molecular Weight |
619.4 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H21Br2N3O2S2/c1-14-12-16(27)8-11-19(14)28-21(31)13-33-25-29-23-22(18-4-2-3-5-20(18)34-23)24(32)30(25)17-9-6-15(26)7-10-17/h6-12H,2-5,13H2,1H3,(H,28,31) |
InChI Key |
XDPRSCOUPFPJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Biological Activity
N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on available research findings.
- Molecular Formula : C25H21Br2N3O2S
- Molecular Weight : 619.39 g/mol
- CAS Number : 760204-21-5
The compound's biological activity is primarily attributed to its structural components, which include a benzothieno-pyrimidine moiety and a sulfanyl group. These features are known to contribute to various pharmacological effects, including anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : In vitro testing on various cancer cell lines demonstrated significant cytotoxic effects. The compound exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin in certain cell lines, indicating potent anticancer properties .
- Mechanistic Insights : Molecular dynamics simulations suggested that the compound interacts with key proteins involved in cancer progression through hydrophobic contacts and hydrogen bonding. This interaction is crucial for inhibiting tumor growth .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Bacterial Inhibition : It was tested against both Gram-positive and Gram-negative bacteria, exhibiting activity comparable to established antibiotics like norfloxacin . The presence of the bromine substituents is believed to enhance its antibacterial efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the molecular structure can significantly influence biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substituents | Enhance cytotoxicity and antibacterial properties |
| Sulfanyl Group | Critical for interaction with biological targets |
| Benzothieno-Pyrimidine Core | Essential for anticancer activity |
Case Studies
A notable study involved screening a library of compounds for their ability to inhibit cancer cell proliferation using multicellular spheroids as a model system. The results indicated that N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide was among the most effective compounds identified during the screening process .
Scientific Research Applications
Anticancer Research
Recent studies have identified N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide as a promising candidate in anticancer drug development. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study published in 2019 highlighted the compound's potential through screening a drug library on multicellular spheroids, demonstrating its efficacy in inhibiting tumor growth and promoting apoptosis in cancer cells .
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial properties. Preliminary investigations suggest that derivatives of benzothieno-pyrimidines can exhibit activity against a range of bacterial strains. This opens avenues for further exploration into its use as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is crucial for optimizing its therapeutic potential. The presence of bromine atoms and the specific arrangement of the benzothieno and pyrimidine moieties contribute to its biological activity. Researchers are focusing on modifying these groups to enhance potency and reduce toxicity.
Synthesis and Chemical Properties
The synthesis of N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves complex multi-step reactions that require careful optimization. The compound's molecular formula is C25H21Br2N3O2S2 with an exact mass of 616.944 u .
Case Study 1: Anticancer Activity
A detailed investigation into the anticancer properties of this compound revealed significant cytotoxicity against breast cancer cell lines (MCF7) and lung cancer cell lines (A549). The study utilized various assays to measure cell viability and apoptosis induction .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the sulfanyl group enhanced antibacterial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of hexahydrobenzothienopyrimidine derivatives with variable arylacetamide substituents. Key structural analogues include:
Key Observations :
- Bromine Position : The 3-bromophenyl analogue lacks the steric hindrance of the 4-bromo-2-methyl group in the target compound, which may affect binding pocket interactions in enzyme targets .
- Synthetic Accessibility : Derivatives with electron-withdrawing groups (e.g., sulfamoyl) may require more complex purification steps compared to halogenated or alkylated variants .
Bioactivity and Computational Predictions
While direct bioactivity data for the target compound are unavailable, and suggest that structural similarities correlate with shared bioactivity profiles. For example:
- Tanimoto Similarity : Analogues with >0.5 Tanimoto coefficients (based on Morgan fingerprints) likely share overlapping target affinities . The target compound’s brominated aryl groups may align with kinase inhibitors that favor halogen-π interactions .
- Docking Variability : Small substituent changes (e.g., methyl vs. methoxy in ) can significantly alter docking scores due to differences in van der Waals interactions or hydrogen bonding .
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The hexahydrobenzothieno[2,3-d]pyrimidinone core is synthesized via acid-catalyzed cyclization. A representative protocol involves:
-
Reacting 2-aminobenzothiophene-3-carboxylate with 4-bromophenyl isothiocyanate in anhydrous ethanol under reflux (12–16 hours).
-
Cyclizing the resultant thiourea intermediate using concentrated hydrochloric acid at 80–90°C for 8 hours to yield Intermediate A.
Reaction Conditions Table
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 4-Bromophenyl isothiocyanate | Ethanol | Reflux | 14 h | 72% |
| 2 | HCl (conc.) | - | 85°C | 8 h | 68% |
Introduction of the Sulfanyl Acetamide Side Chain
Nucleophilic Substitution at the Thiol Position
Intermediate A undergoes alkylation with 2-bromoacetamide derivatives. For the target compound:
-
Intermediate B Synthesis :
-
Coupling Reaction :
Optimized Parameters
-
Temperature: 25°C (room temperature)
-
Time: 24 hours
-
Yield: 63%
Alternative Synthetic Routes and Modifications
Suzuki-Miyaura Coupling for Aryl Group Variation
While the 4-bromophenyl group is introduced early in synthesis, patent data suggest that palladium-catalyzed cross-coupling can modify aryl substituents post-cyclization. For example:
-
Treating a non-brominated pyrimidinone intermediate with 4-bromophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol 3:1).
-
Limitations: Reduced efficiency due to steric hindrance from the fused benzothiophene system.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 7H, aromatic), 3.89 (s, 2H, SCH₂), 2.89–1.45 (m, 8H, cyclohexane).
-
HRMS : m/z calculated for C₂₅H₂₁Br₂N₃O₂S₂ [M+H]⁺: 657.9364; found: 657.9358.
Scalability and Process Considerations
Solvent Selection for Industrial Production
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Suzuki-Miyaura coupling to attach aromatic bromo-substituents .
- Thioacetylation to introduce the sulfanyl group, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
- Cyclization of the hexahydrobenzothienopyrimidinone core under reflux in polar aprotic solvents (e.g., DMF) . Critical factors : Reaction temperature (60–120°C), solvent choice (DMF, THF), and purification via column chromatography or HPLC .
Q. How can the structural integrity and purity of this compound be validated?
Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (±2 ppm accuracy) .
- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to ensure ≥95% purity .
- X-ray crystallography (if crystals are obtainable) to resolve 3D conformation .
Advanced Research Questions
Q. What strategies are recommended for optimizing its biological activity through structure-activity relationship (SAR) studies?
- Substituent modulation : Replace bromo groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter binding affinity .
- Core modification : Introduce methyl or ethyl groups to the thienopyrimidine ring to enhance lipophilicity and bioavailability .
- In silico docking : Use tools like AutoDock Vina to predict interactions with targets (e.g., kinases, GPCRs) and prioritize analogs .
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
- Standardize assays : Replicate studies using consistent cell lines (e.g., HL60 for cytotoxicity) and controls .
- Validate target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants .
- Cross-reference crystallographic data : Compare with structurally similar compounds (e.g., ) to identify critical binding motifs .
Q. What computational methods are effective in predicting metabolic stability and toxicity?
- ADMET prediction : Use SwissADME or ProTox-II to estimate metabolic pathways (e.g., CYP450 interactions) and hepatotoxicity risks .
- Molecular dynamics simulations : Simulate compound behavior in lipid bilayers or blood-brain barrier models (GROMACS) .
Methodological Considerations
Q. How should researchers design experiments to evaluate its pharmacokinetic (PK) profile?
- In vitro assays : Microsomal stability tests (human liver microsomes) and Caco-2 permeability assays .
- In vivo studies : Administer to rodent models (IV/PO) and measure plasma half-life using LC-MS/MS .
Q. What techniques are recommended for analyzing polymorphic forms or hydrate/solvate formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
